1-(6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
CAS No.: 31864-21-8
Cat. No.: VC7967129
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31864-21-8 |
---|---|
Molecular Formula | C13H14N2OS |
Molecular Weight | 246.33 g/mol |
IUPAC Name | 1-(6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl)ethanone |
Standard InChI | InChI=1S/C13H14N2OS/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) |
Standard InChI Key | LNEORDPBXILARP-UHFFFAOYSA-N |
SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C |
Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure consists of a partially saturated pyrimidine ring (tetrahydropyrimidine) with distinct substituents:
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Thioxo group (C=S) at position 2, which enhances electrophilicity and enables participation in redox and coordination chemistry.
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Phenyl ring at position 4, contributing aromatic stability and enabling π-π interactions.
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Ethanone group (COCH₃) at position 5, introducing a ketone functionality for further derivatization.
The molecular formula is deduced as C₁₃H₁₄N₂OS (molecular weight: 246.33 g/mol) based on structural analysis.
Spectroscopic Signatures
While experimental NMR data for this specific compound are unavailable, comparisons with structurally related tetrahydropyrimidines suggest key spectral features:
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¹H NMR:
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¹³C NMR:
Synthesis and Green Chemistry Approaches
Biginelli Reaction Adaptations
The synthesis of tetrahydropyrimidine derivatives commonly employs the Biginelli reaction, a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea. For this compound, the reaction pathway likely involves:
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Aldehyde component: Benzaldehyde.
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β-Keto ester: Ethyl acetoacetate.
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Thiourea: To introduce the thioxo group.
A catalytic system using polyaluminum chloride (PAC), as demonstrated in recent green chemistry studies, offers enhanced efficiency and reduced environmental impact .
Table 1: Hypothetical Synthesis Conditions
Component | Role | Quantity (mmol) |
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Benzaldehyde | Aldehyde | 10.0 |
Ethyl acetoacetate | β-Keto ester | 10.0 |
Thiourea | Nitrogen source | 12.0 |
PAC | Catalyst | 0.5 |
Ethanol | Solvent | 15 mL |
Reaction temperature | 80°C | Time: 6–8 hours |
Post-Synthetic Modifications
The ethanone group at position 5 permits further functionalization:
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Reduction: Conversion to secondary alcohol using NaBH₄.
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Condensation reactions: Formation of Schiff bases with primary amines.
Comparative Analysis with Analogous Compounds
Structural Analogues and Bioactivity
While direct biological data for this compound are lacking, structurally similar thioxopyrimidines exhibit notable activities:
Table 2: Activity Profiles of Related Compounds
Compound | Functional Groups | Reported Activity |
---|---|---|
Methyl 6-methyl-2-oxo-4-phenyl-THP-5-carboxylate | C=O, COOCH₃ | Antimicrobial |
Ethyl 4-methyl-2-oxo-6-phenyl-THP-5-carboxylate | C=O, COOCH₂CH₃ | Anticancer (in vitro) |
Target compound | C=S, COCH₃ | Hypothetical antimicrobial |
The substitution of oxygen with sulfur (C=O → C=S) may enhance lipid solubility, potentially improving membrane permeability and bioactivity.
Challenges and Future Directions
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Synthetic optimization: Scaling up production using PAC or other eco-friendly catalysts.
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Biological screening: Prioritizing assays against Gram-positive bacteria and cancer cell lines.
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Computational modeling: DFT studies to predict reactivity and binding modes.
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